Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide
Brand Name: Vulcanchem
CAS No.: 1268340-94-8
VCID: VC0168306
InChI: InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1
SMILES: [B-](C[NH+]1CCOCC1)(F)(F)F
Molecular Formula: C5H11BF3NO
Molecular Weight: 168.954

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide

CAS No.: 1268340-94-8

Cat. No.: VC0168306

Molecular Formula: C5H11BF3NO

Molecular Weight: 168.954

* For research use only. Not for human or veterinary use.

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide - 1268340-94-8

Specification

CAS No. 1268340-94-8
Molecular Formula C5H11BF3NO
Molecular Weight 168.954
IUPAC Name trifluoro(morpholin-4-ium-4-ylmethyl)boranuide
Standard InChI InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1
Standard InChI Key FQKLIGKQQGNVHW-UHFFFAOYSA-O
SMILES [B-](C[NH+]1CCOCC1)(F)(F)F

Introduction

Chemical Identity and Structure

Basic Identification Parameters

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is a complex organoboron compound with distinctive structural features. Table 1 summarizes the key identification parameters of this compound.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1268340-94-8
Molecular FormulaC5H11BF3NO
Molecular Weight168.954 g/mol
IUPAC Nametrifluoro(morpholin-4-ium-4-ylmethyl)boranuide
Standard InChIInChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1
Standard InChIKeyFQKLIGKQQGNVHW-UHFFFAOYSA-O
SMILESB-(F)(F)F
PubChem Compound ID53243644

The compound features a morpholine ring with a quaternary nitrogen atom, connected to a trifluoroborate moiety through a methylene bridge, creating an internal salt structure .

Structural Characteristics

The molecular structure of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is characterized by a zwitterionic arrangement, where the positively charged nitrogen in the morpholine ring balances the negatively charged trifluoroborate group. This internal salt configuration contributes significantly to the compound's unique chemical properties and stability .

Physical and Chemical Properties

Physical Properties

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide typically appears as a white to cream-colored powder. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties

PropertyValue
Physical FormPowder
ColorWhite to cream
Melting Point170-172°C
SolubilitySoluble in polar organic solvents
AppearanceCrystalline solid

The compound's high melting point reflects the strong ionic interactions in its internal salt structure, contributing to its thermal stability .

Chemical Properties

The chemical behavior of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is dominated by its zwitterionic nature and the presence of the trifluoroborate group. Key chemical properties include:

  • Stability: Exhibits remarkable stability under atmospheric conditions (air and moisture), unlike many other organoboron compounds.

  • Reactivity: The trifluoroborate moiety serves as a masked boronic acid, offering controlled reactivity in various transformations.

  • Nucleophilicity: The trifluoroborate group can act as a nucleophile in appropriate reaction conditions, particularly in cross-coupling reactions.

  • Acid-Base Behavior: The internal salt structure provides buffering capacity in certain reaction media .

These properties make Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide particularly valuable in synthetic organic chemistry, where controlled reactivity and stability are essential.

Synthesis Methods

General Synthetic Approach

The synthesis of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide typically involves the reaction of morpholine with a suitable boron precursor under controlled conditions. The general synthetic pathway can be described as follows:

  • Reaction of morpholine with a chloromethyl boron precursor

  • Formation of the B-C bond through nucleophilic substitution

  • Conversion to the trifluoroborate salt

  • Isolation and purification of the internal salt product

Optimized Synthesis Conditions

The synthesis is commonly performed using solvents such as tetrahydrofuran (THF) or acetone to optimize yield and purity. Reaction parameters such as temperature, concentration, and reaction time significantly influence the outcome of the synthesis.

Key considerations in the synthesis include:

  • Temperature control to prevent decomposition

  • Exclusion of moisture during initial reaction stages

  • Controlled addition of reactants to minimize side reactions

  • Appropriate workup procedures to isolate the pure compound

Applications in Organic Synthesis

Cross-Coupling Reactions

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide has found significant applications in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. The compound's stability under air and moisture conditions makes it an attractive reagent for these transformations. Table 3 summarizes key applications in cross-coupling reactions.

Table 3: Applications in Cross-Coupling Reactions

Reaction TypeCatalystsBasesAdvantages
Suzuki-Miyaura CouplingPalladium catalystsK₂CO₃, Cs₂CO₃Stability, controlled reactivity
C-N Bond FormationTransition metal catalystsVarious organic basesFunctional group tolerance
Heterocycle SynthesisPd, Cu catalystsInorganic/organic basesComplex molecule assembly

The compound's unique stability profile allows reactions to be conducted under milder conditions compared to traditional boronic acids or boronate esters.

Hazard CodeDescriptionGHS Category
H315Causes skin irritationWarning, Skin corrosion/irritation
H319Causes serious eye irritationWarning, Serious eye damage/eye irritation
H335May cause respiratory irritationWarning, Specific target organ toxicity, single exposure; Respiratory tract irritation

These hazard classifications are based on notifications to the European Chemicals Agency (ECHA) Classification and Labelling Inventory .

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide have been reported, including:

  • Trifluoro-[4-(morpholin-4-ylmethyl)phenyl]boranuide (C₁₁H₁₄BF₃NO, MW: 244.04 g/mol) - A phenyl-substituted variant with modified reactivity profiles

  • Trifluoro(morpholinomethyl)borate - The non-zwitterionic parent compound (C₅H₁₀BF₃NO, MW: 167.95 g/mol), which exhibits different solubility and reactivity patterns

  • Potassium trifluoro(4-(trifluoromethoxy)phenyl)borate - A related organotrifluoroborate with distinct electronic properties and applications in metal-free borylation reactions

These structural variations offer different reactivity profiles and physical properties, expanding the toolkit available for synthetic chemists .

Comparative Reactivity

The reactivity of Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide compared to its structural analogs demonstrates interesting patterns:

  • The internal salt structure typically provides enhanced stability compared to potassium organotrifluoroborates

  • The presence of the morpholine ring can influence solubility profiles and hydrogen bonding interactions

  • Aryl substitutions, as in Trifluoro-[4-(morpholin-4-ylmethyl)phenyl]boranuide, modify electronic properties and reactivity in coupling reactions

Analytical Characterization

Spectroscopic Identification

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR spectroscopy confirm the structure of the compound. The ¹⁹F NMR typically shows characteristic signals for the trifluoroborate group, while ¹¹B NMR provides further structural confirmation .

  • IR Spectroscopy: Shows characteristic absorption bands for the B-F stretching vibrations and morpholine ring features .

  • Mass Spectrometry: Typically exhibits a molecular ion peak corresponding to the expected molecular weight, with fragmentation patterns reflecting the loss of fluorine atoms and morpholine ring opening .

ParameterTypical Specification
Purity≥ 95%
FormPowder
Available Quantities1g, 5g
Storage ConditionsRoom temperature, dry conditions
StabilityStable under normal storage conditions

The compound is generally supplied with analytical certification including NMR spectra, elemental analysis, and purity determination by HPLC or other analytical methods .

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